Methyl 3-(4-methylthiazol-5-yl)propiolate
Description
Methyl 3-(4-methylthiazol-5-yl)propiolate is a synthetic organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a propiolate ester (HC≡C-COOCH3) at the 3-position. The thiazole moiety is a heterocyclic aromatic ring containing sulfur and nitrogen, which confers unique electronic and reactivity properties. The propiolate ester introduces a terminal alkyne group, making this compound highly reactive in click chemistry, cross-coupling reactions, and pharmaceutical synthesis.
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H7NO2S/c1-6-7(12-5-9-6)3-4-8(10)11-2/h5H,1-2H3 |
InChI Key |
VCCULMBMHASKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methylthiazol-5-yl)propiolate typically involves the reaction of 4-methylthiazole with methyl propiolate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methylthiazol-5-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 3-(4-methylthiazol-5-yl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylthiazol-5-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Based Esters
(a) Ethyl 3-(4-[4-(N-ethoxycarbonylamidino)phenyl]thiazol-2-yl)propionate
- Structure: Contains a thiazole ring substituted with a phenyl-amidino group and a propionate ester (CH2-CH2-COOCH2CH3) .
- Key Differences: The propionate ester lacks the terminal alkyne present in the propiolate ester, reducing reactivity in cycloaddition reactions. The amidino group enhances solubility in polar solvents but may reduce membrane permeability compared to the simpler methyl substitution in Methyl 3-(4-methylthiazol-5-yl)propiolate.
(b) Benzhydryl 7-(Z)-2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]cephalosporin derivatives
- Structure : Combines a thiazole ring with a cephalosporin β-lactam core and protective tert-butoxycarbonyl (Boc) groups .
- Key Differences: The Boc-protected amino group and β-lactam ring confer antibiotic activity, unlike the non-pharmacophoric propiolate ester in the target compound. The absence of an alkyne limits utility in click chemistry but enhances stability in biological systems.
(c) 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles
Functional Group Comparison: Propiolate vs. Other Esters
Key Insights :
- The terminal alkyne in this compound enables unique reactivity in Huisgen cycloaddition, distinguishing it from propionate or acrylate analogs.
- Lipophilicity from the methyl-thiazole group may enhance blood-brain barrier penetration relative to amidino-substituted analogs .
Biological Activity
Methyl 3-(4-methylthiazol-5-yl)propiolate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Overview of this compound
This compound is a thiazole-derived compound that has been investigated primarily for its anticancer properties. Its structure includes a methyl thiazole moiety, which is known to influence various biological activities, including anti-inflammatory and antimicrobial effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown its efficacy against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 226 | Induction of apoptosis |
| A549 | 242.52 | Inhibition of cell proliferation |
These results suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Notably, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at certain concentrations.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
These findings highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Study on Anticancer Effects
A study conducted by researchers evaluated the effects of this compound on HeLa and A549 cells. The results indicated a concentration-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis. The study concluded that the compound could serve as a lead for developing new anticancer therapies.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common bacterial pathogens. The study utilized disc diffusion methods to assess the antibacterial activity, revealing that the compound effectively inhibited bacterial growth at MIC values comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
